molecular formula C11H8BrN3O2 B13957581 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine CAS No. 1012344-89-6

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

Cat. No.: B13957581
CAS No.: 1012344-89-6
M. Wt: 294.10 g/mol
InChI Key: KDRFSAYDNRYPFC-UHFFFAOYSA-N
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Description

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-b]pyridazine core with a bromine atom at the 3-position and a furan-2-ylmethoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with furan-2-ylmethanol under basic conditions. The reaction typically employs a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkylamines, thiols, and palladium catalysts for cross-coupling reactions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine, while oxidation of the furan ring can lead to the formation of a furanone derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to various cellular effects, including apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is unique due to the presence of the furan-2-ylmethoxy group, which can impart distinct electronic and steric properties. This makes it a valuable scaffold for designing compounds with specific biological activities and improved pharmacokinetic properties .

Properties

CAS No.

1012344-89-6

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

IUPAC Name

3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

InChI

InChI=1S/C11H8BrN3O2/c12-9-6-13-10-3-4-11(14-15(9)10)17-7-8-2-1-5-16-8/h1-6H,7H2

InChI Key

KDRFSAYDNRYPFC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC2=NN3C(=NC=C3Br)C=C2

Origin of Product

United States

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